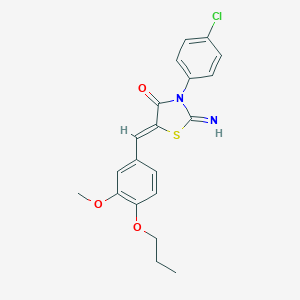
3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biological processes.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has also been investigated for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways and enzymes involved in cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one in lab experiments is its unique structure and properties. This compound has been shown to exhibit a wide range of biological activities, making it a valuable tool for investigating various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound, as it may pose a risk to human health.
Orientations Futures
There are several future directions for the study of 3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one. One area of research is the development of new synthetic methods for producing this compound. Another area of research is the investigation of its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one involves the reaction of 4-chlorobenzaldehyde, 3-methoxy-4-propoxybenzylamine, and thiourea in the presence of acetic acid and ethanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization.
Propriétés
Formule moléculaire |
C20H19ClN2O3S |
|---|---|
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
(5Z)-3-(4-chlorophenyl)-2-imino-5-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19ClN2O3S/c1-3-10-26-16-9-4-13(11-17(16)25-2)12-18-19(24)23(20(22)27-18)15-7-5-14(21)6-8-15/h4-9,11-12,22H,3,10H2,1-2H3/b18-12-,22-20? |
Clé InChI |
ZDCJFNFTCGPGHD-OUCYFQBSSA-N |
SMILES isomérique |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N)S2)C3=CC=C(C=C3)Cl)OC |
SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)Cl)OC |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[(E)-{2-[(4-methylphenyl)carbamoyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B302703.png)
![2-[1-(4-Fluorophenyl)tetrazol-5-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B302705.png)


![[[(Z)-(5-methylimidazol-4-ylidene)methyl]amino]thiourea](/img/structure/B302711.png)
![2-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B302713.png)
![2-chloro-5-{5-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B302715.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302716.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302717.png)
![4-[(5-{2-[(3-Fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B302718.png)
![2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B302721.png)
![3-{2,5-dimethyl-3-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B302723.png)
![4-({(2E,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B302724.png)
![ethyl 2-{[5-(dimethylamino)-2-furyl]methylene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302725.png)